molecular formula C11H20N4O B2929565 N-Methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine CAS No. 1989638-32-5

N-Methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine

Cat. No.: B2929565
CAS No.: 1989638-32-5
M. Wt: 224.308
InChI Key: GUUUFGPKSXSYCA-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine is a synthetic organic compound with a complex structure, primarily used in advanced chemical and pharmaceutical research. Its unique structure allows for a variety of chemical reactions and biological interactions, making it a compound of interest in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine involves several key steps:

  • Formation of the Pyrazole Ring: Synthesis begins with the formation of a pyrazole ring, typically using hydrazine derivatives reacting with α,β-unsaturated carbonyl compounds.

  • Construction of the Morpholine Ring: This involves the nucleophilic substitution reaction between an epoxide and a primary amine, followed by cyclization.

  • Chiral Resolution: Ensuring the correct (2S,3S) configuration requires specific catalysts or resolution techniques.

Industrial Production Methods

On an industrial scale, the production methods are scaled up with a focus on optimizing yield and purity. This involves:

  • Batch Reactors: For precise control over reaction conditions.

  • Continuous Flow Reactors: To improve efficiency and consistency.

  • Crystallization and Recrystallization: For purifying the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: The compound can undergo oxidation reactions, which may involve reagents like hydrogen peroxide or catalytic systems.

  • Reduction: Reduction reactions using hydrogen gas in the presence of a catalyst can reduce double bonds or other oxidized functionalities.

  • Substitution: The presence of nitrogen and oxygen atoms makes it susceptible to nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: Lithium aluminum hydride, hydrogen gas with a metal catalyst.

  • Substituting Agents: Halogenating agents for electrophilic substitutions, organolithium reagents for nucleophilic substitutions.

Major Products Formed from These Reactions

  • Oxidation: Formation of oxidized derivatives, possibly including ketones or aldehydes.

  • Reduction: Hydrogenated derivatives where double bonds or nitro groups are reduced.

  • Substitution: Derivatives with altered substituents depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

The compound is studied for its unique reactivity and stability, making it valuable for synthesizing other complex molecules.

Biology

Research explores its interaction with biological molecules, including enzymes and receptors, to understand its potential therapeutic applications.

Medicine

Industry

Used in the development of materials with specific properties, such as advanced polymers and coatings.

Mechanism of Action

Molecular Targets and Pathways

N-Methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine primarily interacts with:

  • Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

  • Receptors: Binding to cellular receptors to modulate signaling pathways.

Mechanistic Insights

Its effects are mediated through specific molecular interactions, which can be studied using various biochemical and biophysical techniques.

Comparison with Similar Compounds

Similar Compounds

  • N-Methylmorpholine: Shares the morpholine backbone but lacks the pyrazole ring.

  • 1-Methylpyrazole: Contains the pyrazole moiety but without the morpholine ring.

  • 4-Methylmorpholine: Similar morpholine structure with different substituents.

Highlighting Uniqueness

N-Methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine's combination of the pyrazole and morpholine rings, along with specific chiral centers, provides distinct reactivity and biological activity, setting it apart from other related compounds.

Conclusion

This compound is a versatile and complex compound with broad applications in scientific research. Its unique structure allows it to undergo a variety of chemical reactions, interact with biological targets, and contribute to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-12-7-10-11(14(2)4-5-16-10)9-6-13-15(3)8-9/h6,8,10-12H,4-5,7H2,1-3H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUUFGPKSXSYCA-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1C(N(CCO1)C)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@H]1[C@@H](N(CCO1)C)C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.